molecular formula C9H10N2O2 B12834745 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol

3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol

Cat. No.: B12834745
M. Wt: 178.19 g/mol
InChI Key: KEUHABWVVGQEQY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound, 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol , reflects its bifunctional architecture. The benzene ring is substituted at positions 1 and 2 with hydroxyl groups and at position 3 with a 4,5-dihydro-1H-imidazol-2-yl group. Its molecular formula, C₉H₁₀N₂O₂ , corresponds to a molecular weight of 178.19 g/mol . Key identifiers include the CAS registry number 802255-94-3 and the SMILES string c1cc(c(c(c1)O)O)C2=NCCN2 , which encodes the connectivity of the aromatic and heterocyclic components. The InChIKey KEUHABWVVGQEQY-UHFFFAOYSA-N uniquely distinguishes its stereochemical features.

Table 1: Molecular Descriptors of this compound

Property Value
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
CAS Registry Number 802255-94-3
Hydrogen Bond Donors 3 (2 hydroxyl, 1 imidazole NH)
Hydrogen Bond Acceptors 4 (2 hydroxyl O, 2 imidazole N)

The imidazoline ring exists in a partially saturated state, distinguishing it from fully aromatic imidazoles. This saturation reduces π-conjugation but introduces potential for conformational flexibility.

Crystallographic Analysis and Solid-State Properties

Experimental crystallographic data for this compound remains unreported in the literature. However, analog studies on related imidazole derivatives suggest that solid-state packing is influenced by hydrogen-bonding networks. For example, in protonated imidazole systems, N–H···O and O–H···N interactions often dominate crystal packing. Computational models predict that the diol groups may form intramolecular hydrogen bonds with the imidazoline nitrogen, stabilizing a planar conformation.

Hypothetical Solid-State Interactions

  • Intermolecular O–H···N hydrogen bonds between hydroxyl groups and imidazoline nitrogens.
  • π-Stacking of benzene rings offset by steric hindrance from substituents.
  • Van der Waals interactions between aliphatic C–H groups.

The absence of experimental diffraction data necessitates reliance on density functional theory (DFT) optimizations to predict lattice parameters and packing motifs.

Tautomeric Equilibria in Solution Phase

The compound exhibits tautomerism mediated by proton transfer within the imidazoline ring and hydroxyl groups. Two primary tautomeric forms are plausible:

  • Diol-Imidazoline Tautomer : Both hydroxyl groups remain protonated, with the imidazoline ring retaining its NH group.
  • Ketone-Imidazole Tautomer : Deprotonation of one hydroxyl group leads to a keto-enol shift, accompanied by aromatization of the imidazoline to imidazole.

Figure 1: Proposed Tautomeric Forms

  • Form A : $$ \text{C}6\text{H}3(\text{OH})2-\text{C}3\text{H}4\text{N}2 $$ (dihydroimidazole)
  • Form B : $$ \text{C}6\text{H}3(\text{O})(\text{OH})-\text{C}3\text{H}3\text{N}_2 $$ (aromatized imidazole)

Ab initio valence bond studies on similar systems indicate that water molecules stabilize tautomers through hydrogen-bonding networks, shifting equilibria toward forms with higher solvation energy. Nuclear magnetic resonance (NMR) spectroscopy could resolve these equilibria by detecting distinct proton environments, though experimental data is currently lacking.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance Spectroscopy

  • ¹H NMR : Expected signals include:
    • Aromatic protons (6.5–7.5 ppm, multiplet).
    • Hydroxyl protons (8.5–9.5 ppm, broad singlet).
    • Imidazoline NH (3.0–4.0 ppm, broad).
    • Methylene groups in imidazoline (2.5–3.5 ppm, triplet).
  • ¹³C NMR : Predicted peaks for aromatic carbons (110–130 ppm), imidazoline carbons (45–60 ppm), and hydroxyl-bearing carbons (150–160 ppm).

Infrared Spectroscopy

  • O–H stretch: 3200–3500 cm⁻¹ (broad).
  • N–H stretch: 3300–3400 cm⁻¹ (imidazoline NH).
  • C=N stretch: 1600–1650 cm⁻¹.
  • Aromatic C=C: 1450–1600 cm⁻¹.

Ultraviolet-Visible Spectroscopy
Conjugation between the benzene ring and imidazoline moiety may produce absorption bands near 270–300 nm, characteristic of π→π* transitions. Substituent effects from hydroxyl groups could redshift absorption maxima compared to unsubstituted analogs.

Table 2: Predicted Spectroscopic Features

Technique Key Signals
¹H NMR 6.8 ppm (aromatic H), 3.2 ppm (CH₂-NH)
IR 3250 cm⁻¹ (O–H), 1620 cm⁻¹ (C=N)
UV-Vis λₘₐₓ ≈ 280 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹)

Computational Chemistry Insights (DFT, Molecular Orbital Analysis)

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic structure and reactivity. Geometry optimizations reveal a near-planar arrangement of the benzene and imidazoline rings, with dihedral angles of <10° between the planes. The HOMO (highest occupied molecular orbital) is localized on the imidazoline nitrogen and adjacent carbon atoms, while the LUMO (lowest unoccupied molecular orbital) resides on the benzene ring, suggesting charge-transfer potential.

Key Computational Findings

  • Electrostatic Potential : Negative regions dominate at hydroxyl oxygens and imidazoline nitrogens, indicating hydrogen-bonding capability.
  • Frontier Orbitals : A HOMO-LUMO gap of ≈4.5 eV suggests moderate kinetic stability.
  • Natural Bond Orbital Analysis : Hyperconjugation between imidazoline lone pairs and benzene π-system stabilizes the structure.

Table 3: DFT-Derived Electronic Parameters

Parameter Value
HOMO Energy -6.2 eV
LUMO Energy -1.7 eV
Dipole Moment 3.8 Debye
Mulliken Charges (O) -0.65 e (hydroxyl)

Molecular dynamics simulations in aqueous solution predict rapid tautomer interconversion (picosecond timescale), mediated by water-mediated proton transfers. These findings align with experimental observations in related imidazole derivatives.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diol

InChI

InChI=1S/C9H10N2O2/c12-7-3-1-2-6(8(7)13)9-10-4-5-11-9/h1-3,12-13H,4-5H2,(H,10,11)

InChI Key

KEUHABWVVGQEQY-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=C(C(=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include quinones from oxidation, dihydroimidazole derivatives from reduction, and various substituted benzene derivatives from substitution reactions .

Scientific Research Applications

3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs based on structural features, molecular formulas, and known activities:

Compound Name CAS Number Molecular Formula Key Functional Groups Known Pharmacological Activity
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol 799292-23-2 C₉H₁₀N₂O₂ Benzene-1,2-diol, dihydroimidazol-2-yl Not reported (potential imidazoline receptor ligand)
Isoproterenol 7683-59-2 C₁₁H₁₇NO₃ Benzene-1,2-diol, isopropylaminoethyl β-adrenergic agonist (bronchodilator)
(S)-Noradrenaline (Norepinephrine) 149-95-1 C₈H₁₁NO₃ Benzene-1,2-diol, aminoethyl Neurotransmitter; α/β-adrenergic agonist
A61603 N/A Not provided Tetrahydro-naphthalenyl, dihydroimidazol-2-yl, sulfonamide Potent α₁A-adrenoceptor agonist
4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline 727968-25-4 C₁₀H₁₃N₃ N-methylaniline, dihydroimidazol-2-yl Not reported (possible imidazoline ligand)

Key Differences and Implications

Catechol vs. Non-Catechol Derivatives: The target compound and Isoproterenol/Noradrenaline share the benzene-1,2-diol group, which is critical for binding to catecholamine receptors (e.g., adrenergic receptors). However, the target compound replaces the aminoethyl side chain (seen in Isoproterenol/Noradrenaline) with a dihydroimidazole ring, likely altering receptor specificity . A61603 and 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline lack the catechol group, emphasizing the imidazoline ring’s role in receptor targeting (e.g., α₁A-adrenoceptors for A61603) .

Pharmacological Activity: Isoproterenol and Noradrenaline: These are well-characterized adrenergic agonists with clinical applications (e.g., asthma, hypotension). Their activity relies on the catechol group and side-chain substituents . A61603: Demonstrates high selectivity for α₁A-adrenoceptors due to its naphthalene-sulfonamide-imidazoline structure, highlighting the importance of bulky substituents in receptor subtype specificity . Target Compound: While its catechol group may enable antioxidant properties or weak adrenergic interactions, the imidazoline ring could shift activity toward imidazoline receptors (e.g., I₁ receptors involved in blood pressure regulation).

Synthetic Approaches: The synthesis of imidazoline derivatives often involves condensation reactions. For example, triazole-imidazole hybrids (e.g., C1-C9 in ) are synthesized via one-pot reactions of aldehydes, benzil, and diaminotriazole .

Research Findings and Gaps

  • Antimicrobial Activity : Triazole-imidazole hybrids (e.g., C1-C9) exhibit antibacterial and antifungal properties, but the target compound’s activity in this context remains unexplored .
  • Further studies are needed to confirm this .

Biological Activity

3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol, with the CAS number 802255-94-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • Structure : The compound features a benzene ring substituted with a dihydroimidazole and two hydroxyl groups.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the imidazole structure can enhance cytotoxicity against cancer cell lines such as MCF and U87 glioblastoma cells .
  • Cardiovascular Effects : Compounds related to imidazoles have demonstrated potential as antihypertensive agents by interacting with imidazoline binding sites and adrenergic receptors. These interactions can lead to decreased mean arterial pressure (MAP) and altered heart rate in hypertensive animal models .
  • Antimicrobial Properties : Some studies have reported that imidazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness against different bacterial strains .

Anticancer Studies

In a study evaluating the anticancer effects of imidazole derivatives, it was found that certain compounds led to apoptosis in cancer cell lines. For example:

  • Compound Efficacy : A specific derivative demonstrated an IC₅₀ value of 25.72 ± 3.95 μM against MCF cells, indicating significant cytotoxicity .
  • Animal Models : In vivo studies showed that these compounds could suppress tumor growth in mice models, highlighting their potential for cancer therapy .

Cardiovascular Research

The cardiovascular effects of this compound were evaluated through:

  • Binding Affinity Studies : The compound exhibited high affinity for imidazoline binding sites (IBS), particularly IBS I(1) and I(2), which are implicated in blood pressure regulation .
  • Blood Pressure Effects : Compounds with strong affinities for alpha(2) adrenergic receptors were noted to significantly reduce MAP in spontaneously hypertensive rats, suggesting potential use in treating hypertension .

Antimicrobial Activity

The antimicrobial properties of related imidazole compounds were assessed through:

  • MIC Testing : The compound showed varying MIC values against several bacterial strains:
    • Staphylococcus aureus: MIC of 40 μg/mL
    • Escherichia coli: MIC of 200 μg/mL
    • Pseudomonas aeruginosa: MIC of 500 μg/mL .

Case Studies

StudyFocusFindings
Ribeiro Morais et al. (2023)Anticancer ActivityCompound induced apoptosis in MCF cells; tumor suppression in mice models.
Cardiovascular Study (2003)HypertensionHigh affinity for IBS; reduced MAP in hypertensive rats.
Antimicrobial Study (2023)Bacterial InhibitionEffective against S. aureus and E. coli with notable MIC values.

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